N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
Description
This compound is a disubstituted acetamide hydrochloride salt featuring a 4-fluorophenyl group, a 4,7-dimethylbenzo[d]thiazol-2-yl moiety, and a 3-(1H-imidazol-1-yl)propyl chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS.ClH/c1-16-4-5-17(2)22-21(16)26-23(30-22)28(12-3-11-27-13-10-25-15-27)20(29)14-18-6-8-19(24)9-7-18;/h4-10,13,15H,3,11-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZPTFQUHKKIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound that combines an imidazole ring with a benzo[d]thiazole moiety, known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following:
- Molecular Formula : C24H27ClN4O3S
- Molecular Weight : 487.0 g/mol
- CAS Number : 1217038-35-1
The structural features of this compound contribute to its interaction with various biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
Antifungal Activity
Research has demonstrated that compounds with similar imidazole and thiazole structures exhibit antifungal properties. For instance, studies on related compounds have shown enhanced activity against Candida species compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for these compounds suggest that modifications in the chemical structure can lead to improved antifungal efficacy .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been reported to possess broad-spectrum antimicrobial effects against various bacterial strains. The presence of the imidazole ring is particularly notable for its role in enhancing antimicrobial action .
Anti-Cancer Potential
Emerging evidence points towards the anti-cancer potential of compounds containing benzo[d]thiazole and imidazole moieties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved in their anti-cancer effects .
Table 1: Biological Activity Summary
Case Study: Anti-Candida Activity
In a study evaluating the anti-Candida activity of related compounds, it was found that certain derivatives exhibited MIC values significantly lower than fluconazole, indicating a promising avenue for developing new antifungal agents. For example, compound 5a demonstrated an MIC value of 0.3919 µmol/mL against C. albicans, showcasing enhanced efficacy compared to established treatments .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through different mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving caspases and other apoptotic factors.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, making it a potential candidate for developing new antibiotics.
Neuroprotective Effects
Research suggests that N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride may possess neuroprotective effects. It has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value indicating potent activity. |
| Study 2 | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as a new antibiotic agent. |
| Study 3 | Investigated neuroprotective effects in animal models of stroke, showing reduced neuronal death and improved functional recovery post-injury. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Diversity in Acetamide Derivatives
The target compound’s structural analogs include N-substituted acetamides and imidazole derivatives. Key comparisons:
- Key Observations: Substituent Effects: The target’s 4-fluorophenyl group offers distinct electronic and steric properties compared to chlorinated analogs (e.g., 3,4-dichlorophenyl in ). Fluorine’s electronegativity may enhance binding affinity in biological targets. Salt vs. Neutral Forms: The hydrochloride salt increases aqueous solubility relative to neutral analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which relies on hydrogen bonding for crystal packing .
Research Findings and Implications
- Pharmacological Potential: The imidazole and thiazole groups in the target compound are associated with antimicrobial and kinase inhibitory activities in related molecules . However, specific bioactivity data for this compound are absent in the provided evidence.
Q & A
Q. What strategies improve regioselectivity in imidazole alkylation steps?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites on imidazole (e.g., SEM protection).
- Catalysts : Use Pd-mediated cross-coupling for directed C–H functionalization.
- Computational guidance : Predict reactive sites via Fukui indices or molecular electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
